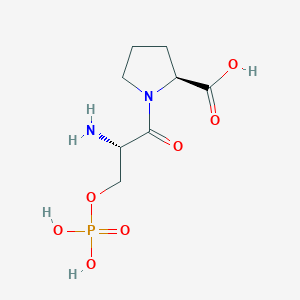

O-Phosphono-L-seryl-L-proline

Description

O-Phosphono-L-seryl-L-proline is a phosphonic acid analogue of proline, characterized by the substitution of the carboxyl group in proline with a phosphonic acid moiety. The synthesis of such phosphonic acid analogues often employs chemoenzymatic methods or derivatization from L-proline precursors, achieving high enantiomeric purity (e.g., 99% ee in some protocols) . Its structural uniqueness lies in the integration of a phosphorylated serine residue linked to proline, which may mimic transition states in enzymatic reactions, particularly those involving peptidases or kinases.

Properties

CAS No. |

221255-29-4 |

|---|---|

Molecular Formula |

C8H15N2O7P |

Molecular Weight |

282.19 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phosphonooxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15N2O7P/c9-5(4-17-18(14,15)16)7(11)10-3-1-2-6(10)8(12)13/h5-6H,1-4,9H2,(H,12,13)(H2,14,15,16)/t5-,6-/m0/s1 |

InChI Key |

BUFZSKJMMURVEP-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(COP(=O)(O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phosphono-L-seryl-L-proline typically involves the phosphorylation of L-serine followed by the coupling of the phosphorylated serine with L-proline. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The coupling reaction can be facilitated by using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

O-Phosphono-L-seryl-L-proline can undergo various chemical reactions, including:

Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.

Reduction: The compound can be reduced to remove the phosphono group, yielding L-seryl-L-proline.

Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphono group.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: L-seryl-L-proline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Phosphono-L-seryl-L-proline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of O-Phosphono-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and receptors involved in phosphorylation and dephosphorylation processes. This interaction can modulate various cellular functions and biochemical pathways.

Comparison with Similar Compounds

N-Methylphosphonate-L-proline

Structure: Features a methyl group attached to the phosphonate moiety, distinguishing it from the serine-linked phosphono group in O-Phosphono-L-seryl-L-proline. Synthesis: Prepared via reaction of L-proline hydrochloride with methyl chlorophosphonate, yielding 75% after purification . Properties:

- Molecular weight: ~227.2 g/mol (estimated).

- Polar surface area (PSA): Not explicitly reported, but likely lower than this compound due to reduced hydrogen-bonding capacity. Applications: Primarily studied as a proline mimic in peptide synthesis.

N-Methylproline

Structure : A proline derivative with a methyl group on the nitrogen atom (CAS 475-11-6).

Synthesis : Derived from L-proline via alkylation .

Properties :

5-Oxo-L-prolyl-L-proline

Structure : Contains a ketone group at the 5-position of the proline ring (CAS 7652-89-3).

Properties :

- Molecular weight: 226.23 g/mol.

- PSA: ~107 Ų (lower than this compound due to fewer polar groups) . Applications: Investigated as a collagenase inhibitor and in wound-healing formulations .

Lisinopril (Pharmaceutical Proline Derivative)

Structure : A dipeptide analogue incorporating modified proline (CAS 83915-83-7).

Properties :

- Molecular weight: 406.19 g/mol.

- PSA: 162.06 Ų (comparable to this compound due to multiple polar groups) .

Comparative Data Table

Key Findings and Insights

- Synthetic Efficiency: this compound benefits from high enantioselective synthesis (99% ee) , outperforming N-Methylphosphonate-L-proline (75% yield) .

- Polar Surface Area: The phosphorylated serine in this compound likely contributes to a higher PSA (~170 Ų), enhancing solubility and target binding compared to N-methyl or oxo derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.